
1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ESI or ESI-09 and is known for its ability to selectively inhibit the Wnt signaling pathway.
Aplicaciones Científicas De Investigación
ESI-09 has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and regenerative medicine. In cancer research, ESI-09 has been found to inhibit the growth of cancer cells by blocking the Wnt signaling pathway, which is known to be involved in cancer cell proliferation and survival. In stem cell research, ESI-09 has been shown to enhance the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In regenerative medicine, ESI-09 has been studied for its potential to promote tissue repair and regeneration.
Mecanismo De Acción
ESI-09 selectively inhibits the Wnt signaling pathway by binding to the protein Porcupine, which is involved in the secretion of Wnt ligands. By blocking the secretion of Wnt ligands, ESI-09 prevents the activation of the Wnt signaling pathway, which is known to be involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the enhancement of stem cell differentiation, and the promotion of tissue repair and regeneration. In addition, ESI-09 has been found to modulate the immune response by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ESI-09 is its selectivity for the Wnt signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one of the limitations of ESI-09 is its low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for ESI-09 research, including the development of more potent and selective inhibitors of the Wnt signaling pathway, the identification of new targets for ESI-09, and the investigation of the potential use of ESI-09 in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of ESI-09 and its potential applications in various fields.
Métodos De Síntesis
The synthesis of ESI-09 involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 2-isopropylimidazole in the presence of a base. This reaction results in the formation of ESI-09, which is a white powder that is soluble in DMSO and DMF.
Propiedades
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-2-propan-2-ylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-23-16-9-10-17(15-8-6-5-7-14(15)16)24(21,22)20-12-11-19-18(20)13(2)3/h5-13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJKRMWCWWBSNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


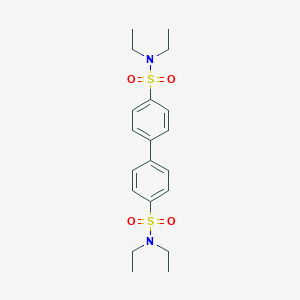
![3-[(4-ethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B368722.png)
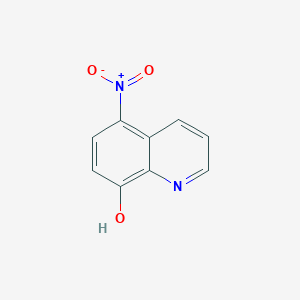
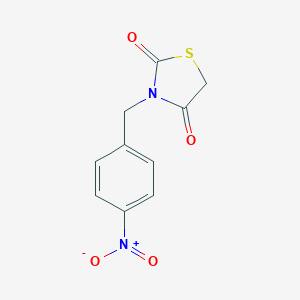
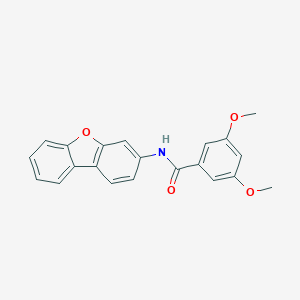
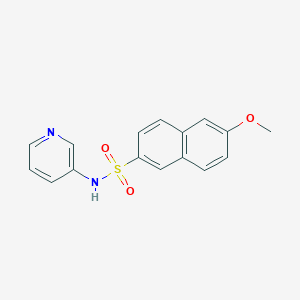
![1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368749.png)

![2-hydroxy-N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B368752.png)

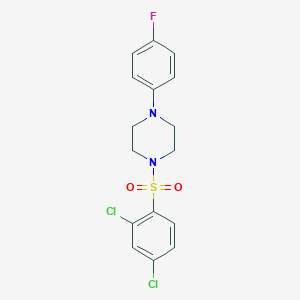
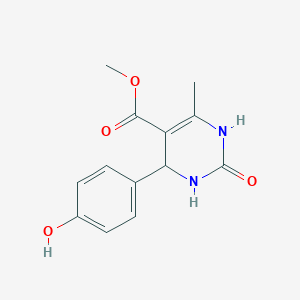
![2-[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B368768.png)